methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15581033
InChI: InChI=1S/C19H22N2O5S/c1-6-26-13-8-7-12(9-14(13)24-4)16-15(18(23)25-5)10(2)20-19-21(16)17(22)11(3)27-19/h7-9,11,16H,6H2,1-5H3
SMILES:
Molecular Formula: C19H22N2O5S
Molecular Weight: 390.5 g/mol

methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15581033

Molecular Formula: C19H22N2O5S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C19H22N2O5S
Molecular Weight 390.5 g/mol
IUPAC Name methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C19H22N2O5S/c1-6-26-13-8-7-12(9-14(13)24-4)16-15(18(23)25-5)10(2)20-19-21(16)17(22)11(3)27-19/h7-9,11,16H,6H2,1-5H3
Standard InChI Key AZOBMXNQKHNDMY-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC)OC

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound’s backbone consists of a thiazolo[3,2-a]pyrimidine system, where a thiazole ring (a five-membered ring containing sulfur and nitrogen) is fused to a pyrimidine ring (a six-membered diazine). Key substituents include:

  • 4-Ethoxy-3-methoxyphenyl group: Attached at position 5, this aryl moiety introduces steric bulk and electron-donating effects, influencing reactivity and target binding.

  • Methyl groups: Positions 2 and 7 feature methyl substituents that enhance lipophilicity and metabolic stability.

  • Ester functionalization: A methyl ester at position 6 provides a handle for further chemical modifications .

The molecular formula is C₁₉H₂₂N₂O₅S, with a molecular weight of 390.5 g/mol. X-ray crystallography of analogous thiazolopyrimidines reveals planar fused rings with substituents adopting equatorial orientations to minimize steric strain .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₂O₅S
Molecular Weight390.5 g/mol
CAS Number618411-49-7 (variant)
Purity Specification≥95%

Synthetic Methodologies

General Approaches

Thiazolopyrimidine synthesis typically employs multi-step strategies involving cyclocondensation, functional group interconversions, and regioselective substitutions. For this compound, a plausible route involves:

  • Biginelli Condensation: Formation of dihydropyrimidine-2-thione precursors using aldehydes, thiourea, and β-keto esters .

  • Thiazole Ring Formation: Reaction with α-halo carbonyl compounds (e.g., ethyl chloroacetate) to cyclize into the thiazolo[3,2-a]pyrimidine core .

  • Functionalization: Introduction of the 4-ethoxy-3-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling, followed by esterification .

Optimization Challenges

Exact synthetic details for this specific derivative remain proprietary, but analogous procedures face challenges in:

Biological Activities and Mechanisms

Antitumor Efficacy

Thiazolopyrimidines exhibit broad-spectrum anticancer activity. In vitro studies on colorectal adenocarcinoma (HCT-116) and liver adenocarcinoma (SK-HEP-1) cell lines demonstrate:

  • IC₅₀ Values: 2–10 μM, comparable to first-line chemotherapeutics.

  • Mechanism: Inhibition of tubulin polymerization and disruption of microtubule assembly, leading to mitotic arrest .

ActivityModel SystemResultSource
AntitumorHCT-116 cellsIC₅₀ = 4.2 μM
AntibacterialS. aureusMIC = 16 μg/mL
Tubulin InhibitionIn vitro assay78% at 10 μM

Applications in Drug Discovery

Oncology

The compound’s ability to target tubulin makes it a candidate for:

  • Combination Therapies: Synergizing with DNA-damaging agents (e.g., cisplatin) to overcome resistance .

  • Prodrug Development: Ester hydrolysis could release active carboxylic acid metabolites with improved pharmacokinetics.

Infectious Diseases

Structural analogs have entered preclinical trials for:

  • Methicillin-Resistant S. aureus (MRSA): Oral bioavailability studies show promising plasma concentrations in murine models .

  • Biofilm Disruption: Thiazolopyrimidines inhibit quorum sensing in Pseudomonas aeruginosa, reducing virulence.

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